[(Oxolan-2-yl)methyl](prop-2-yn-1-yl)[(thiophen-2-yl)methyl]amine
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Overview
Description
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine is a complex organic compound with a unique structure that includes oxolane, propynyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of oxolane derivatives with propynyl amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; reactions are performed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Oxolan-2-yl)methylamine: Lacks the thiophene group, resulting in different chemical properties and reactivity.
(Thiophen-2-yl)methylamine: Lacks the oxolane group, affecting its solubility and interaction with other molecules.
(Oxolan-2-yl)methylthiophene: Similar structure but different functional groups, leading to variations in chemical behavior.
Uniqueness
(Oxolan-2-yl)methyl[(thiophen-2-yl)methyl]amine is unique due to its combination of oxolane, propynyl, and thiophene groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-(thiophen-2-ylmethyl)prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-7-14(10-12-5-3-8-15-12)11-13-6-4-9-16-13/h1,4,6,9,12H,3,5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWXZAZPITUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1CCCO1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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